4-(Piperazin-1-yl)benzoic acid dihydrochloride CAS number and structure
4-(Piperazin-1-yl)benzoic acid dihydrochloride CAS number and structure
An In-Depth Technical Guide to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs). We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its significant role in the pharmaceutical industry, particularly in oncology. This document is intended to be a valuable resource for professionals engaged in chemical research and drug development.
Chemical Identity and Structure
CAS Number: 106261-49-8[1][2][3][4][5]
Chemical Name: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride[1][2][3][4][5]
Synonyms: 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, Imatinib Carboxylic Acid Intermediate[1][2]
Molecular Formula: C₁₃H₂₀Cl₂N₂O₂[2]
Molecular Weight: 307.21 g/mol [2][6]
Structure:
The chemical structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is characterized by a benzoic acid core, substituted at the para-position with a methylpiperazinomethyl group. The dihydrochloride salt form enhances the compound's stability and handling properties, making it particularly suitable for industrial synthesis.[1]
A Note on a Related Compound: It is important to distinguish 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from a structurally similar compound, 4-(piperazin-1-yl)benzoic acid. The latter, with CAS Number 85474-75-5 for the free base, features a direct linkage between the piperazine and benzoic acid moieties.[7] This guide focuses exclusively on the former, the key Imatinib intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for process development and optimization.
| Property | Value | Source |
| Melting Point | 305-307°C | [3] |
| Solubility | Soluble in water. Slightly soluble in methanol (with heating). | [3][6] |
| Appearance | White to almost white powder or crystals. | [3] |
| Stability | The dihydrochloride salt is preferred in industrial synthesis due to its superior stability and ease of handling in aqueous reaction environments. It is also noted to be hygroscopic. | [1][3] |
| Storage | Store in a sealed container in a cool, dry, and inert atmosphere at room temperature. | [6] |
For enhanced solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.[6]
Synthesis and Manufacturing Insights
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a critical process, with the purity of the final product directly impacting the quality of the subsequent API.[1] Several synthetic routes have been developed, with a common strategy involving the reaction of a p-substituted toluene derivative with N-methylpiperazine.
A prevalent synthetic pathway involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[8] This amination step requires careful control to maximize yield and minimize the formation of impurities, such as dimers.[1]
Another established method begins with 4-bromomethyl benzoic acid and N-methyl piperazine in the presence of potassium carbonate in n-butanol.
A further synthetic approach involves the hydrolysis of 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile with hydrochloric acid.[9] The nitrile starting material can be synthesized by reacting 4-chloromethyl benzonitrile with 1-methylpiperazine.
The purification of the final product is a crucial step to ensure it meets the stringent requirements for pharmaceutical use. Techniques such as nanofiltration have been employed to remove unreacted starting materials and byproducts, leading to a high-purity product.[8] The goal is to achieve a purity of over 99%, with single impurities below 0.1%.[8]
Caption: A simplified workflow for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
Role in Drug Development: The Imatinib Connection
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a pivotal intermediate in the synthesis of Imatinib Mesylate (marketed as Gleevec®).[1][10] Imatinib is a first-line treatment for Chronic Myeloid Leukemia (CML) and is also used for gastrointestinal stromal tumors (GIST).[1] This compound provides the essential piperazine-methyl-benzoyl structural framework required for the assembly of the Imatinib molecule.[1]
The growing demand for Imatinib, driven by its efficacy in treating these cancers, directly fuels the demand for high-quality 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[1] Beyond Imatinib, this intermediate is also being explored as a scaffold for the development of next-generation tyrosine kinase inhibitors (TKIs) aimed at overcoming drug resistance.[1]
Caption: The role of the intermediate in the production of Imatinib.
Analytical Characterization
Ensuring the identity and purity of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is critical. Standard analytical techniques employed for its characterization include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[6]
-
Infrared (IR) Spectroscopy: For functional group analysis.[2]
-
Mass Spectrometry (MS): To determine the molecular weight.
A certificate of analysis for this compound will typically report a purity of >98%, with NMR data consistent with the expected structure.[6]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[4][12]
-
Skin Protection: Protective gloves and impervious clothing.[4][12]
-
Respiratory Protection: Use a suitable respirator if dust is generated.[12]
Handling and Storage:
-
Handle in a well-ventilated area.[4]
-
Avoid dust formation.[12]
-
Store in a tightly sealed container in a cool, dry place.[6]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[4][12]
Conclusion
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a compound of significant industrial importance, primarily due to its role as a key building block in the synthesis of the life-saving anti-cancer drug, Imatinib. Its synthesis requires careful control to ensure high purity, which is essential for the quality of the final pharmaceutical product. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in the field of drug development.
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4-[(4-Methylpiperazin-1-yl) methyl]benzoic acid dihydrochloride-COA. BioCrick. [Link]
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MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. Capot Chemical. [Link]
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(CAS No. 106261-49-8) 4-[(4-Methylpiperazine-1-yl) methyl] benzoic acid dihydrochloride. Pratap Organics Pvt. Ltd. [Link]
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4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2. PubChem. [Link]
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